2-Iodoethan-1-amine hydroiodide
Description
Significance of Haloethylamine Salts in Organic Chemistry
Haloethylamine salts are a class of organic compounds characterized by the presence of a halogen atom and an amino group on an ethylamine (B1201723) framework. These salts are significant in organic chemistry for several reasons. Firstly, they serve as bifunctional reagents, meaning both the halogen and the amine can participate in chemical reactions. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.
Secondly, the salt form often enhances the stability and handling of the haloethylamine. samaterials.com The free amine can be prone to degradation or unwanted side reactions, while the salt is typically a more stable, crystalline solid. This increased stability is crucial for both storage and for controlled reactivity in chemical synthesis. The nature of the halide and the counter-ion can also influence the compound's solubility and reactivity, providing chemists with options to tailor the reagent to specific reaction conditions. numberanalytics.com
Overview of Research Trajectories for 2-Iodoethan-1-amine (B3053274) Hydroiodide
Research involving 2-iodoethan-1-amine hydroiodide is primarily focused on its application in organic synthesis. theclinivex.com One major area of investigation is its use as an alkylating agent. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This allows the ethylamine moiety to be attached to a wide range of nucleophiles, a key step in the synthesis of many larger molecules.
Another significant research trajectory is the use of this compound in the synthesis of heterocyclic compounds. researchgate.net Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound allows for cyclization reactions, forming various nitrogen-containing rings. Furthermore, this compound is being explored as an intermediate in the synthesis of pharmaceutical ingredients and other bioactive molecules, where the introduction of the ethylamine group is a critical step. samaterials.commallakchemicals.com
Chemical and Physical Properties. nih.govcymitquimica.combiosynth.com
| Property | Value |
| Molecular Formula | C2H7I2N |
| Molecular Weight | 298.89 g/mol |
| IUPAC Name | 2-iodoethanamine;hydroiodide |
| CAS Number | 19874-84-1 |
| SMILES | C(CI)N.I |
Spectroscopic and Analytical Data
| Type | Data |
| ¹H NMR | The proton NMR spectrum of the parent iodoethane (B44018) shows a triplet at approximately 1.85 ppm (CH3) and a quartet at around 3.16 ppm (CH2). chemicalbook.comdocbrown.info For this compound, the signals would be shifted due to the presence of the amine group and its protonation state. |
| ¹³C NMR | In iodoethane, the carbon attached to the iodine appears around -1.1 ppm, while the other carbon is at approximately 20.6 ppm. docbrown.infochemicalbook.com The presence of the amino group in this compound would significantly alter these chemical shifts. |
| Mass Spectrometry | The exact mass of this compound is 298.86679 Da. echemi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-iodoethanamine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6IN.HI/c3-1-2-4;/h1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGXGGNLUMNZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodoethan 1 Amine Hydroiodide and Its Precursors
Synthesis of 2-Iodoethan-1-amine (B3053274) (Free Base)
The synthesis of the free base, 2-iodoethan-1-amine, is a critical first step. Key approaches include direct halogenation, alkylation of ammonia (B1221849), and reductive pathways.
Direct halogenation of ethylamine (B1201723) represents a potential route to 2-iodoethan-1-amine. This method, in theory, involves the substitution of a hydrogen atom on the ethylamine molecule with an iodine atom. However, controlling the reaction to achieve mono-iodination at the desired position can be challenging. Halogenation reactions, in general, are influenced by the reactivity of the halogen, with iodine being less reactive than other halogens like fluorine or chlorine. mt.com The use of specific iodinating agents or catalysts might be necessary to facilitate this transformation effectively. A direct deaminative halogenation of primary amines has been reported, offering a unified strategy for synthesizing organic halides under mild conditions. nih.gov
The alkylation of ammonia with an alkyl halide, such as iodoethane (B44018), is a well-established method for forming amines. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the ammonia molecule acts as the nucleophile and displaces the iodide ion from iodoethane. youtube.com
A significant challenge in this synthesis is controlling the degree of alkylation. The primary amine product, 2-iodoethan-1-amine, is itself a nucleophile and can react further with iodoethane to form secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. youtube.commasterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia is typically used. youtube.com This increases the probability of an iodoethane molecule reacting with ammonia rather than the product amine.
| Parameter | Condition | Rationale |
| Reactant Ratio | Large excess of ammonia | Minimizes over-alkylation to secondary and tertiary amines. youtube.com |
| Temperature | Controlled | To manage reaction rate and selectivity. |
| Solvent | Appropriate for dissolving reactants | Facilitates the reaction. |
This table outlines the general conditions for the alkylation of ammonia to synthesize primary amines.
An alternative synthetic route involves the reduction of a suitable precursor, such as iodoacetaldehyde. The reduction of an aldehyde to a primary amine is a common transformation in organic synthesis. This can be achieved using various reducing agents. One such method involves the use of lithium aluminum hydride (LiAlH₄) to convert the aldehyde group to a primary amine while leaving the iodine substituent intact. smolecule.com
Another related approach is the reduction of iodoacetonitrile. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This method provides a two-carbon extension and introduces the amine functionality.
Conversion to 2-Iodoethan-1-amine Hydroiodide Salt
Once the free base, 2-iodoethan-1-amine, is synthesized, it is converted to its hydroiodide salt to improve stability and ease of handling.
The most direct method for forming the hydroiodide salt is the protonation of 2-iodoethan-1-amine with hydroiodic acid (HI). nih.gov In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton from the hydroiodic acid. This forms the ammonium cation and the iodide anion, resulting in the this compound salt. nih.gov The reaction is typically carried out in a suitable solvent.
Synthesis of Alkylated 2-Iodoethan-1-amine Derivatives and Related Hydroiodides
The alkylation of 2-iodoethan-1-amine introduces various functional groups to the core molecule, leading to a diverse range of derivatives with specific properties. These synthetic methods are crucial for developing new compounds for materials science and pharmaceutical research.
The synthesis of diethyl(2-iodoethyl)amine (B13212806) hydroiodide is a key example of how 2-iodoethan-1-amine can be modified. This process typically involves the reaction of diethylamine (B46881) with a suitable precursor, resulting in the desired iodoethyl derivative.
The synthesis of N,N-diethylethylenediamine, a related compound, offers insights into the conditions that could be adapted for producing diethyl(2-iodoethyl)amine hydroiodide. One method involves the reaction of diethylaminoethanol with a chlorinating agent like thionyl chloride in a solvent such as dichloromethane. google.com The reaction is typically performed at low temperatures, between -10°C and 20°C. google.com The resulting 2-diethylaminoethyl chloride hydrochloride can then be isolated. google.com This intermediate could potentially be converted to the iodo derivative through a halogen exchange reaction.
Another approach involves the direct reaction of diethylamine with bromoethylamine hydrobromide. google.com This highlights that various halogenated ethylamines can serve as precursors. For the synthesis of diethyl(2-iodoethyl)amine hydroiodide, a similar nucleophilic substitution reaction using an appropriate iodo-functionalized starting material would be employed.
The table below summarizes typical reaction conditions for the synthesis of related dialkylated ethylamine derivatives.
| Parameter | Condition |
| Reactants | Diethylaminoethanol, Thionyl Chloride |
| Solvent | Dichloromethane |
| Temperature | -10°C to 20°C |
| Reaction Time | 1-2 hours for initial reaction |
This table illustrates common conditions for a related synthesis, which can be adapted for diethyl(2-iodoethyl)amine hydroiodide.
Purification of the synthesized product is essential to ensure high purity. For the related compound, 2-diethylaminochloroethane hydrochloride, purification is achieved through recrystallization from a low molecular weight alcohol or ester after the initial reaction and concentration. google.com The final product is then dried to obtain a pure solid. google.com For diethyl(2-iodoethyl)amine hydroiodide, similar purification techniques, such as recrystallization, would be employed to remove unreacted starting materials and byproducts.
The synthesis of N,N-dibenzyl β-iodoethylamine derivatives represents another important class of alkylated iodoethylamines. These compounds can be prepared through the reaction of benzyl (B1604629) halides with an appropriate amine in a suitable solvent. google.com The reaction conditions are generally mild, with temperatures ranging from 20°C to 75°C. google.com The use of a base is also common in these reactions to neutralize the hydrohalic acid formed as a byproduct. google.com
A general method for synthesizing N,N-dibenzylaniline involves reacting benzyl halide with an amine compound and a base in a reaction solvent. google.com This process can be adapted for the synthesis of N,N-dibenzyl β-iodoethylamine by using β-iodoethylamine as the amine component. The product can then be isolated through extraction and purified by column chromatography. google.com
The formation of bis(2-iodoethyl)amine hydroiodides involves the introduction of two 2-iodoethyl groups onto a primary amine. This can be achieved through various synthetic routes. One common method is the conversion of aryl-di-(2-hydroxyethyl)amines to their corresponding dichloro-compounds, which can then potentially be converted to the diiodo-derivatives. rsc.org The initial dihydroxyethylation is often carried out using ethylene (B1197577) oxide. rsc.org
The synthesis of bis[2-(1,3-dioxoisoindol-2-yl)ethyl]azanium chloride, a protected form of a bis(2-aminoethyl)amine derivative, provides a related synthetic strategy. nih.gov This compound was synthesized by reacting diethylenetriamine (B155796) with phthalic anhydride (B1165640) in methanol. nih.gov This protected intermediate could then be deprotected and subsequently functionalized to yield a bis(2-iodoethyl)amine derivative.
A variety of general alkylation strategies can be employed to produce substituted iodoethylamines. These methods often involve the reaction of an amine with an alkyl halide. Reductive amination is another powerful technique for synthesizing substituted hydroxylamines, which shares mechanistic similarities with the synthesis of substituted amines. mdpi.com
One strategy involves the reduction-alkylation of antibody interchain disulfides, which, while in a different context, demonstrates the principle of alkylating amine precursors. nih.gov In a more direct approach, the synthesis of β-benzylmercaptoethylamine derivatives was achieved using a LiOH-water-ethanol reaction system with benzyl chlorides or bromides and cysteamine (B1669678) hydrochloride. nih.gov This method could be adapted for iodoethylamine synthesis by using an appropriate iodo-containing electrophile.
The table below outlines various alkylation strategies and their key features.
| Alkylation Strategy | Key Features | Potential Application for Iodoethylamines |
| Nucleophilic Substitution | Reaction of amines with alkyl halides. google.com | Direct iodination using an iodo-electrophile. |
| Reductive Amination | Reaction of an amine with a carbonyl compound followed by reduction. mdpi.com | Can be adapted to introduce diverse substituents. |
| Michael Addition | Conjugate addition of amines to α,β-unsaturated carbonyls. | Useful for creating specific substitution patterns. |
This table provides an overview of general alkylation methods that can be applied to the synthesis of substituted iodoethylamines.
Chemical Reactivity and Transformation Mechanisms of 2 Iodoethan 1 Amine Hydroiodide
Nucleophilic Substitution Reactions at the Iodinated Carbon Center
The electron-withdrawing nature of the adjacent protonated amino group enhances the electrophilicity of the carbon atom bonded to the iodine, making it susceptible to nucleophilic substitution reactions.
SN2 Reaction Pathways and Stereochemical Aspects
Nucleophilic substitution at the primary carbon of 2-iodoethan-1-amine (B3053274) proceeds predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (iodide ion).
The stereochemistry of SN2 reactions is well-defined and proceeds with an inversion of configuration at the chiral center. nih.govresearchgate.net If the carbon atom bearing the iodine were a stereocenter, the reaction would result in a product with the opposite stereochemical configuration. This is a direct consequence of the "backside attack" of the nucleophile. nih.govresearchgate.net The transition state involves a trigonal bipyramidal arrangement where the nucleophile and the leaving group are at the axial positions, and the three non-reacting groups are in the equatorial plane.
Reactivity with Oxygen-Centered Nucleophiles (e.g., Water, Alcohols)
2-Iodoethan-1-amine hydroiodide can react with oxygen-centered nucleophiles such as water and alcohols. In aqueous solution, hydrolysis can occur, although it is generally slow at neutral pH. The reaction rate can be increased under basic conditions, which deprotonate the attacking water molecule, increasing its nucleophilicity.
Reaction with alcohols or alkoxides follows the Williamson ether synthesis pathway to form ether derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org The use of a strong base is often necessary to deprotonate the alcohol, forming a more potent alkoxide nucleophile. For instance, reaction with sodium ethoxide would yield 2-ethoxyethan-1-amine.
It is important to note that under strongly basic conditions, an E2 (bimolecular elimination) reaction can compete with the SN2 reaction, leading to the formation of vinyl amine, although for primary halides like 2-iodoethan-1-amine, SN2 is generally favored. quora.comyoutube.com
| Spectroscopic Technique | Key Features | Source |
|---|---|---|
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3350 cm⁻¹), N-H stretch (~3280 cm⁻¹), C-N stretch (~1070 cm⁻¹) | nist.gov |
| 13C NMR Spectroscopy | Shifts corresponding to HO-CH₂ and -CH₂-NH- carbons | - |
| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragmentation patterns | nist.gov |
Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines)
The reaction of 2-iodoethan-1-amine with other amines is a classic example of nucleophilic substitution leading to the formation of more substituted amines. mdpi.comnist.govdocbrown.info For instance, reaction with ammonia (B1221849) would lead to ethylenediamine. However, the initial product, a primary amine, is also nucleophilic and can react further with the starting alkyl iodide. This often leads to a mixture of polyalkylated products (secondary, tertiary, and even quaternary ammonium (B1175870) salts). mdpi.comdocbrown.info To favor the formation of the primary amine, a large excess of the nucleophilic amine is typically used. docbrown.info
A significant reaction pathway for 2-haloethylamines is intramolecular nucleophilic substitution. Under basic conditions, the primary amine can be deprotonated, and the resulting nucleophilic nitrogen can attack the adjacent carbon bearing the iodine, leading to the formation of a three-membered ring, aziridine (B145994). docbrown.info This intramolecular cyclization is often rapid and efficient.
| Spectroscopic Technique | Key Features | Source |
|---|---|---|
| Infrared (IR) Spectroscopy | N-H stretch (for secondary amine, ~3280 cm⁻¹), C-H stretches (~2850-2970 cm⁻¹), C-N stretch (~1140 cm⁻¹) | nist.gov |
| 13C NMR Spectroscopy | Shifts for CH₃ and -CH₂- groups | - |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern characteristic of diethylamine (B46881) | nist.gov |
Reactivity with Other Heteroatom Nucleophiles
2-Iodoethan-1-amine is also reactive towards other heteroatom nucleophiles, such as sulfur-containing compounds. Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and readily displace the iodide to form thioethers. chemistrysteps.comlibretexts.orgstackexchange.com For example, reaction with sodium thiomethoxide would yield 2-(methylthio)ethan-1-amine. The high nucleophilicity of sulfur compounds makes these reactions particularly efficient. researchgate.net
Transformations Involving the Primary Amine Moiety
The primary amine group of 2-iodoethan-1-amine can undergo a variety of chemical transformations, one of the most common being condensation with carbonyl compounds.
Formation of Imines via Condensation with Carbonyl Compounds
Primary amines, such as 2-iodoethan-1-amine, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. researchgate.netnih.govbeilstein-journals.orgdocbrown.info This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nist.gov
The reaction proceeds via a carbinolamine intermediate. nist.gov The equilibrium is often driven towards the imine product by removing the water formed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent. The resulting imine contains a carbon-nitrogen double bond. It is important to consider that the iodo-substituent may participate in subsequent or competing reactions, especially under the conditions used for imine formation.
| Spectroscopic Technique | Key Features | Source |
|---|---|---|
| Infrared (IR) Spectroscopy | C-I stretch (~500-600 cm⁻¹), C-H stretches (~2880-3080 cm⁻¹) | docbrown.info |
| 13C NMR Spectroscopy | Shift for C-I carbon is typically downfield. | - |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 156 and fragmentation pattern showing loss of iodine (m/z 29) and ethyl group (m/z 127). | nist.govnist.gov |
Acylation Reactions to Yield Amides
The primary amine functionality of this compound allows it to readily undergo acylation reactions to form stable amide bonds. This transformation is a cornerstone of organic synthesis, and various methods have been developed to achieve this.
A common approach involves the reaction of the amine with an activated carboxylic acid derivative. libretexts.org The reactivity of these derivatives generally correlates with the acidity of the leaving group's conjugate acid; the better the leaving group, the more facile the reaction. libretexts.org Consequently, acid chlorides, acid anhydrides, and activated esters are frequently employed for the acylation of amines like 2-iodoethan-1-amine. libretexts.orgnih.gov For instance, the reaction with an acid chloride would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.
Recent advancements have focused on developing milder and more efficient catalytic systems for amide bond formation. Iodide-catalyzed methods have emerged as a powerful strategy. researchgate.net In one such system, alcohols can be reacted with N-hydroxysuccinimide or N-hydroxyphthalimide in the presence of a catalytic amount of sodium iodide (NaI) or n-butyltetrammonium iodide (nBu4NI) and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This in situ generates a highly reactive ester, which then smoothly reacts with an amine to furnish the corresponding amide in a one-pot procedure. researchgate.net Another innovative approach utilizes an electrochemical method with graphite (B72142) electrodes and tetrabutylammonium (B224687) iodide (TBAI) as a mediator to facilitate the direct condensation of carboxylic acids and amines, achieving yields up to 84%. bohrium.com
The following table summarizes various reagents and conditions used for the synthesis of amides from amines, which are applicable to this compound.
| Reagent/Catalyst System | Reactants | Key Features |
| Acid Chlorides/Anhydrides | Amine, Acid Chloride/Anhydride (B1165640) | Classical and widely used method. libretexts.org |
| nBu4NI or NaI / TBHP | Amine, Alcohol, N-hydroxyimide | Iodide-catalyzed, one-pot synthesis. researchgate.net |
| TBAI / Graphite Electrodes | Amine, Carboxylic Acid | Electrochemical, sustainable, high yield. bohrium.com |
| Copper Sulfate / TBHP | Amine Hydrochloride, Aldehyde | Copper-catalyzed, tolerates chiral amines. organic-chemistry.org |
| Diacetoxyiodobenzene / Ionic Liquid | Amine, Aldehyde | Mild conditions, ambient temperature. organic-chemistry.org |
| Sodium Amidoboranes | Amine, Ester | Catalyst-free, rapid, quantitative conversion. nih.gov |
Derivatization via Urea (B33335), Thiourea (B124793), and Related Linkages
The nucleophilic nature of the primary amine in this compound also allows for its derivatization to form ureas and thioureas. These functional groups are prevalent in a wide array of biologically active compounds and pharmaceuticals. nih.gov The synthesis of these derivatives is typically achieved by reacting the amine with isocyanates or isothiocyanates, respectively. noaa.govresearchgate.net
The reaction with an isocyanate involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group (-N=C=O). This addition reaction is generally exothermic and leads directly to the formation of a urea linkage (-NH-C(O)-NH-). noaa.gov Similarly, reaction with an isothiocyanate (-N=C=S) yields a thiourea derivative (-NH-C(S)-NH-). noaa.gov The reactivity of isocyanates and isothiocyanates makes them highly effective reagents for this transformation. nih.gov
Recent synthetic methodologies have also explored catalyst-free approaches. For example, the synthesis of symmetric thioureas has been achieved by reacting aromatic primary amines with carbon disulfide under sunlight in water. nih.gov
The table below outlines the reactions of amines to form urea and thiourea derivatives.
| Product | Reagent | General Reaction |
| Urea | Isocyanate | R-NH₂ + R'-N=C=O → R-NH-C(O)-NH-R' |
| Thiourea | Isothiocyanate | R-NH₂ + R'-N=C=S → R-NH-C(S)-NH-R' |
Reactivity in Carbon Dioxide Capture and Functionalization
Amine-containing compounds are central to technologies for carbon dioxide (CO₂) capture, primarily through the formation of carbamates. utexas.edunih.gov this compound, possessing a primary amine, can participate in the reversible reaction with CO₂. The initial step involves the nucleophilic attack of the amine on the carbon atom of CO₂, forming a zwitterionic intermediate. nih.gov This intermediate is then deprotonated by a second molecule of the amine (or another base) to form a stable carbamate (B1207046) salt. nih.gov
The functionalization of CO₂ using amines in the presence of a reducing agent, such as a hydrosilane, can lead to the formation of valuable C1-building blocks like formamides. csic.es For example, the reaction of an amine with CO₂ and a hydrosilane, catalyzed by an iridium complex, can selectively produce formamides. csic.es The reaction pathway can be influenced by the CO₂ pressure, with lower pressures sometimes favoring the formation of silylcarbamates. csic.es
The use of amine-functionalized materials is also being explored for direct air capture of CO₂. researchgate.net Porous polymer networks grafted with amines have shown high CO₂ selectivity and loading capacity. researchgate.net Furthermore, functionalizing carbon supports with alkylamines can enhance the electrocatalytic reduction of CO₂ to carbon monoxide (CO). uu.nl
Intramolecular Cyclization and Rearrangement Processes
Formation of Aziridines and Oxazolines
This compound is a key precursor for the synthesis of aziridines, three-membered nitrogen-containing heterocycles. The formation of the aziridine ring occurs via an intramolecular nucleophilic substitution, where the amine group displaces the adjacent iodide. wikipedia.org This cyclization is analogous to the base-induced formation of epoxides from halohydrins. wikipedia.org The reaction is often facilitated by a base to deprotonate the ammonium salt and free the nucleophilic amine.
The synthesis of oxazolines, five-membered heterocyclic compounds, can be achieved from derivatives of 2-iodoethan-1-amine. For instance, after acylation of the amine to form an N-(2-iodoethyl)amide, subsequent intramolecular cyclization can yield a 2-oxazoline. This process can be catalyzed by various reagents, including iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a base. nih.gov The choice of base can selectively lead to either oxazolines or further dehydrogenated oxazoles. nih.gov Amine-end-functionalized poly(2-ethyl-2-oxazoline) has also been investigated as an antifouling coating material. rsc.org
Ring-Opening and Ring-Closing Reactions
Aziridines, formed from this compound, are highly reactive molecules due to their significant ring strain. wikipedia.org This makes them susceptible to ring-opening reactions with a wide range of nucleophiles, including alcohols, amines, and carbon nucleophiles like organolithium and organocuprate reagents. wikipedia.orgmdpi.com These reactions are fundamental in organic synthesis for the construction of more complex nitrogen-containing molecules. For example, the reaction of an aziridine with an amine, which can even proceed under catalyst- and solvent-free conditions, leads to the formation of valuable vicinal diamines. rsc.org
Ring-closing reactions to form aziridines from 2-haloamines are a classic example of intramolecular nucleophilic substitution. wikipedia.org Conversely, the reverse reaction, the ring-opening of aziridines, is also a crucial transformation. wikipedia.org The stereospecific ring-opening of chiral aziridines allows for the synthesis of enantiomerically pure amino compounds. mdpi.com For instance, bromide-promoted ring-opening of N-pyridinium aziridines generates β-halopyridinium amines, which can undergo further selective cross-coupling reactions. nih.gov Furthermore, the ring-opening of aziridines bearing a pendant silanol (B1196071) group can lead to the stereospecific formation of 1'-amino-tetrahydrofurans. nih.gov
Radical-Mediated Transformations and Electron Transfer Processes
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a potential substrate for radical-mediated transformations. Alkyl iodides are known to participate in radical addition reactions. mdpi.com For example, under appropriate conditions, an alkyl radical can be generated from the iodo-compound, which can then add to unsaturated systems like alkenes or imines to form new carbon-carbon bonds. mdpi.com
Electron transfer (ET) processes are fundamental to redox reactions. wikipedia.org In the context of this compound, ET could be involved in its reactions, particularly in electrochemical or photochemical settings. An electron can be transferred to the molecule, leading to the formation of a radical anion which could then fragment to release an iodide ion and an aminoethyl radical. This radical could then participate in subsequent reactions. While specific studies on radical-mediated transformations of this compound are not extensively detailed in the provided context, the presence of the iodo-substituent strongly suggests its potential to engage in such chemical pathways.
Formation of Iodoethyl Radicals
The generation of iodoethyl radicals from this compound is a critical primary step in many of its chemical transformations. The carbon-iodine (C-I) bond is inherently weak and susceptible to cleavage under various conditions, leading to the formation of a carbon-centered radical and an iodine radical.
Homolytic cleavage of the C-I bond can be initiated by thermal or photochemical means. The absorption of sufficient energy can excite the molecule to a state where the C-I bond dissociates, yielding the 2-aminoethyl radical and an iodine atom. The stability of the resulting primary radical is a key factor in the feasibility of this process.
Involvement in Photoredox-Catalyzed Reactions
Photoredox catalysis utilizes visible light to initiate single-electron transfer events, often employing a photocatalyst that can absorb light and engage in redox cycles. nih.gov While specific studies detailing the use of this compound in photoredox catalysis are not prevalent, its structure suggests potential utility in such reactions. The weak C-I bond makes it a candidate for reductive cleavage.
In a typical photoredox cycle, an excited photocatalyst can transfer an electron to the 2-iodoethan-1-amine, leading to the cleavage of the C-I bond and formation of the 2-aminoethyl radical. This radical can then participate in various synthetic transformations, such as addition to alkenes or arenes. nih.gov The feasibility of this process is dependent on the reduction potential of the 2-iodoethan-1-amine relative to the excited state potential of the photocatalyst.
A proposed general mechanism involves:
Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).
Single-electron transfer from the excited photocatalyst to 2-iodoethan-1-amine.
Dissociative cleavage of the C-I bond to form the 2-aminoethyl radical and an iodide anion.
The 2-aminoethyl radical engages in subsequent chemical reactions.
The photocatalyst is regenerated in a subsequent redox step.
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule. uiowa.edu In the context of this compound, it can act as an electron acceptor due to the electrophilic nature of the C-I bond.
SET to 2-iodoethan-1-amine results in the formation of a radical anion, which rapidly dissociates to produce the 2-aminoethyl radical and an iodide ion. This process can be initiated by various reducing agents, including excited-state photocatalysts or metal-based reductants. The efficiency of the SET process is governed by the electrochemical potentials of both the electron donor and the 2-iodoethan-1-amine.
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a concerted process involving the transfer of a proton and an electron from a donor to an acceptor. rsc.org While the primary focus of reactivity for 2-iodoethan-1-amine is the C-I bond, the presence of C-H bonds allows for the possibility of HAT reactions under specific conditions.
In the context of radical chemistry, a potent radical species can abstract a hydrogen atom from one of the carbon atoms of the 2-aminoethyl moiety. The likelihood of HAT depends on the bond dissociation energy of the C-H bonds and the nature of the abstracting radical. Generally, the C-H bonds on the carbon adjacent to the nitrogen atom are slightly weakened due to the influence of the heteroatom. However, given the much weaker C-I bond, reactions involving its cleavage are typically more favorable.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Iodoethan-1-amine (B3053274) hydroiodide by providing information about the chemical environment of its constituent atoms.
Proton (¹H) NMR spectroscopy is employed to identify the various proton environments within the 2-Iodoethan-1-amine hydroiodide molecule and their connectivity. In a study, the ¹H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent. The resulting spectrum showed a broad singlet at 7.86 ppm, which corresponds to the three protons of the ammonium (B1175870) group (-NH₃⁺). Two multiplets were observed in the aliphatic region: one centered between 3.30 and 3.25 ppm and another between 3.24 and 3.17 ppm. These signals are assigned to the two methylene (B1212753) groups (-CH₂-) of the ethanamine backbone. The proximity of the chemical shifts is due to the influence of the adjacent iodo and ammonium functional groups. The integration of these signals confirms the presence of two protons in each methylene group. uni-muenchen.de
¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.86 | s (broad) | 3H | -NH₃⁺ |
| 3.30 - 3.25 | m | 2H | -CH₂- |
| 3.24 - 3.17 | m | 2H | -CH₂- |
Spectrum recorded in DMSO-d₆ at 400 MHz uni-muenchen.de
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon backbone. For this compound, ¹³C NMR analysis would be expected to show two signals corresponding to the two carbon atoms of the ethyl group. The carbon atom bonded to the iodine (C-I) would appear at a characteristic upfield chemical shift due to the heavy atom effect of iodine, while the carbon atom adjacent to the ammonium group (C-N) would be shifted downfield. While mentioned as part of the characterization in the literature, specific chemical shift values for this compound are not detailed in the provided search results. uni-muenchen.de
For more complex molecules, two-dimensional (2D) NMR techniques are crucial for unambiguous structure assignment.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, confirming the -CH₂-CH₂- fragment in this compound.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the ¹H and ¹³C signals.
Specific 2D NMR data for this compound is not available in the consulted literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. The analysis would be expected to show a prominent signal for the cationic species, [C₂H₇IN]⁺, which corresponds to the 2-iodoethan-1-amine cation. The mass-to-charge ratio (m/z) for this cation would confirm the molecular weight of the organic component of the salt. Further fragmentation of this ion under controlled conditions could yield fragments that provide additional structural verification. However, specific ESI-MS fragmentation data for this compound are not provided in the available search results.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and identifying any volatile byproducts. In the context of this compound synthesis, GC-MS could be used to detect residual starting materials, such as 2-aminoethanol, or other volatile impurities. While the literature mentions the use of GC-analysis to monitor the progress of a reaction involving the compound, detailed GC-MS analysis for purity assessment of the final product is not described. uni-muenchen.de
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-aminoethanol |
| DMSO-d₆ |
X-ray Crystallography for Solid-State Structure Determination
Schiff bases are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine with an aldehyde or ketone. dergipark.org.trnih.gov The reaction of 2-Iodoethan-1-amine with an appropriate carbonyl compound would yield a Schiff base derivative.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the FTIR and Raman spectra would exhibit distinct peaks corresponding to the vibrations of its constituent bonds. The presence of the ammonium group (-NH3+) would be confirmed by N-H stretching and bending vibrations. C-H stretching and bending vibrations would arise from the ethyl backbone. The C-N and C-C stretching vibrations would also be present. A key feature would be the C-I stretching vibration, which typically appears at lower frequencies in the spectrum. The ionic nature of the compound would influence the positions and shapes of these bands, particularly those of the ammonium group. In the case of Schiff base derivatives, a characteristic C=N stretching vibration would be a prominent feature in the spectra, confirming the formation of the imine bond. dergipark.org.tr
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Ammonium (-NH3+) | N-H Stretch | 3100 - 3500 |
| Ammonium (-NH3+) | N-H Bend | 1500 - 1650 |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |
| Alkyl (C-H) | C-H Bend | 1350 - 1470 |
| Amine (C-N) | C-N Stretch | 1000 - 1250 |
| Iodoalkane (C-I) | C-I Stretch | 500 - 600 |
This table presents generally expected wavenumber ranges for the indicated functional groups.
Electrochemical Analysis for Redox Properties
Electrochemical methods are employed to study the oxidation and reduction behavior of a compound, providing insights into its electronic properties and potential reactivity in redox reactions.
Cyclic voltammetry is a widely used electrochemical technique to investigate the redox behavior of species in solution. nih.gov A cyclic voltammogram of this compound would reveal information about the potentials at which the compound can be oxidized or reduced.
The electrochemical oxidation of amines can be a complex process. mdpi.com For 2-Iodoethan-1-amine, oxidation would likely involve the amine functional group. The CV would show an anodic peak corresponding to the oxidation of the amine. The potential at which this peak appears would provide information about the ease of oxidation of the compound. The reversibility of the redox process can also be assessed from the CV by observing the presence and characteristics of a corresponding cathodic peak on the reverse scan. The iodide ion present in the hydroiodide salt is also electrochemically active and can be oxidized to iodine, which might be observed in the voltammogram. The specific details of the CV, such as peak potentials and currents, would depend on the experimental conditions, including the solvent, supporting electrolyte, and electrode material used. nih.gov
Understanding Redox Potentials and Intermediates
The electrochemical behavior of this compound is dictated by the interplay of its two primary functional groups: the iodo group, which is susceptible to reduction, and the primary amine group, which can be oxidized. The hydroiodide salt form also introduces iodide ions, which have their own characteristic redox chemistry. A comprehensive understanding of the redox potentials and the transient intermediates formed during electron transfer processes is crucial for elucidating the compound's reactivity and potential applications in various chemical transformations.
The direct electrochemical reduction of alkyl iodides, such as the iodoethane (B44018) moiety in the target molecule, typically requires significantly negative potentials. cdnsciencepub.com This process involves the transfer of an electron to the carbon-iodine (C-I) sigma antibonding orbital (σ*), leading to the cleavage of the C-I bond and the formation of a carbon-centered radical and an iodide ion. cdnsciencepub.com
Conversely, the oxidation of aliphatic amines generally occurs at positive potentials. Primary amines, like the one present in 2-Iodoethan-1-amine, are generally more difficult to oxidize compared to secondary or tertiary amines. researchgate.netrsc.org The oxidation process typically involves the removal of an electron from the nitrogen's lone pair, forming a radical cation. nih.gov
Redox Behavior of the Iodo Group and Associated Intermediates
The reduction of the iodoethane portion of this compound is expected to proceed through a stepwise mechanism. The first step is a one-electron reduction to form a 2-aminoethyl radical and an iodide ion. This process for similar iodoalkanes, like 2-iodooctane, has been observed to occur at distinct potentials. researchgate.net For instance, cyclic voltammetry of iodoethane shows a reduction peak corresponding to the cleavage of the C-I bond. researchgate.net
The initial reduction can be represented as:
ICH₂CH₂NH₃⁺ + e⁻ → •CH₂CH₂NH₃⁺ + I⁻
The resulting 2-aminoethyl radical is a highly reactive intermediate. Its fate depends on the reaction conditions, including the electrode material and the presence of other reactive species. researchgate.net This radical can undergo several subsequent reactions:
Further Reduction: The radical can be further reduced at a more negative potential to form a carbanion. researchgate.net •CH₂CH₂NH₃⁺ + e⁻ → ⁻CH₂CH₂NH₃⁺
Dimerization: Two radicals can couple to form a dimer.
Disproportionation: The radical can react with another radical, leading to one molecule being reduced and the other oxidized. researchgate.net
Reaction with the Electrode: In some cases, the radical intermediate can react with the electrode material, for example, forming organometallic species with mercury cathodes. researchgate.net
Redox Behavior of the Amino Group and Associated Intermediates
The primary amine group in this compound can be oxidized, though this typically requires more positive potentials than the oxidation of secondary or tertiary amines. rsc.orgnih.gov The initial step is the formation of an aminyl radical cation. nih.gov
The oxidation potentials for various aliphatic amines have been studied, and the values are influenced by the substitution pattern on the nitrogen atom. Electron-donating alkyl groups make the amine easier to oxidize.
| Amine | Structure | Oxidation Peak Potential (V vs. SCE) | Reference |
|---|---|---|---|
| Primary Amine (general) | R-NH₂ | Generally higher than secondary/tertiary | rsc.orgnih.gov |
| Secondary Amine (general) | R₂NH | Intermediate | rsc.orgnih.gov |
| Tertiary Amine (general) | R₃N | Generally lower than primary/secondary | rsc.orgnih.gov |
The aminyl radical cation intermediate can then undergo further reactions, such as deprotonation to form a neutral aminyl radical, which can then be involved in subsequent electron transfer or chemical reactions. nih.gov
Influence of the Iodide Counter-ion
The electrochemical behavior of this compound is therefore a composite of the reduction of the iodo group, the oxidation of the amino group, and the oxidation of the iodide counter-ion. The specific potentials and the dominant reaction pathways will depend on experimental conditions such as the solvent, electrolyte, electrode material, and scan rate.
Computational and Theoretical Investigations of 2 Iodoethan 1 Amine Hydroiodide
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 2-Iodoethan-1-amine (B3053274) hydroiodide, these calculations provide a foundational understanding of its stability and structural preferences.
Electronic Structure and Stability Prediction
DFT calculations are employed to elucidate the electronic structure of 2-Iodoethan-1-amine hydroiodide, providing insights into its stability. nih.gov These calculations can determine key electronic properties such as molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule. The stability of the compound can be assessed by analyzing its total electronic energy and comparing it with potential decomposition products or isomers.
For instance, a study on the oxidative amination of alkenes mediated by iodine(III) utilized DFT calculations with the M06 functional to understand the reaction mechanism. nih.gov This level of theory can effectively model the interactions involving iodine. In the case of this compound, DFT calculations would likely focus on the interactions between the iodoethylammonium cation and the iodide anion, including the charge distribution and the strength of the ionic bond.
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound, based on typical values for similar organic molecules.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Total Electronic Energy | -452.34 | Hartrees |
| HOMO-LUMO Gap | 4.78 | eV |
| Dipole Moment | 8.92 | Debye |
Note: These values are illustrative and would need to be calculated using specific DFT methods and basis sets.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotatable bond is the carbon-carbon single bond. The relative energies of the different conformers (e.g., staggered and eclipsed) determine their populations at a given temperature.
Theoretical studies on similar small amines, like methylamine, have shown that the staggered conformation is the ground state, while the eclipsed conformation represents a transition state for internal rotation. researchgate.net For 2-Iodoethan-1-amine, the presence of a bulky iodine atom and the charged amino group would significantly influence the rotational energy barrier. The gauche and anti conformations of the iodo and amino groups would have different energies due to steric and electrostatic interactions.
Table 2: Relative Energies of 2-Iodoethan-1-amine Conformers
| Conformer | Dihedral Angle (I-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche | 60° | 1.25 |
Note: These values are hypothetical and serve as an example of what a conformational analysis would yield.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Analysis
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
For reactions involving iodoalkanes, such as the SN2 reaction of methyl iodide with a nucleophile, computational studies have detailed the geometry of the five-coordinated carbon atom in the transition state. nih.gov In a potential reaction of this compound, such as an intramolecular cyclization to form aziridine (B145994), transition state analysis would reveal the precise geometry of the ring-closing step and the associated energy barrier. acs.org
Reaction Energy Profiles
A reaction energy profile, or potential energy surface, maps the energy of a system as a function of the geometric coordinates of the atoms during a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed.
For example, the reaction of hydroxylamine (B1172632) with methyl iodide has been studied computationally, showing the energy changes as the nucleophile approaches the substrate and the leaving group departs. researchgate.net A similar approach for a reaction involving this compound would allow for the determination of whether the reaction is endothermic or exothermic and the identification of any intermediates along the reaction pathway.
Table 3: Calculated Energies for a Hypothetical Reaction of 2-Iodoethan-1-amine
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.8 |
| Intermediate | +2.5 |
Note: This table represents a sample reaction energy profile.
Molecular Interaction Studies
The interactions between molecules, and between different parts of the same molecule, are crucial in determining the physical and chemical properties of a substance. Computational methods can quantify these interactions.
In the context of this compound, the primary interactions are the ionic bond between the ethylammonium (B1618946) cation and the iodide anion, as well as hydrogen bonding between the amine protons and the iodide ion. Weaker, non-covalent interactions, such as van der Waals forces, also play a role.
Computational studies using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Reduced Density Gradient (RDG) can be used to visualize and quantify these interactions. rsc.org For instance, DFT calculations have been used to study iodine-centered halogen bonding, which could be a relevant interaction for this compound. rsc.org Understanding these interactions is key to predicting the crystal packing of the solid material and its behavior in solution.
Non-Covalent Interactions
The solid-state structure of this compound, in its ionic form 2-iodoethylammonium iodide (C₂H₇IN⁺·I⁻), is significantly influenced by a network of non-covalent interactions. A study of its crystal structure reveals that it is isotypic with its bromine counterpart, 2-bromoethylammonium bromide. nih.gov The primary forces holding the crystal lattice together are hydrogen bonds.
The ammonium (B1175870) group (-NH₃⁺) of the 2-iodoethylammonium cation engages in weak hydrogen bonding with four adjacent iodide anions (I⁻). nih.gov This network of N—H⋯I interactions is crucial in forming supramolecular layers that extend parallel to the bc plane of the crystal. nih.gov
To quantify the contributions of different intermolecular contacts to the crystal packing, Hirshfeld surface analysis is a powerful computational tool. This analysis for 2-iodoethylammonium iodide indicates that the N—H⋯I interactions are by far the most significant, accounting for 63.8% of the total intermolecular contacts. nih.gov The Hirshfeld surface, plotted over a normalized contact distance (dnorm), visually represents these strong interactions as prominent red regions. nih.gov
The table below summarizes the key non-covalent interactions present in the crystal structure of 2-iodoethylammonium iodide, based on crystallographic data.
| Interaction Type | Donor-Acceptor Atoms | Description | Contribution to Crystal Packing |
| Hydrogen Bonding | N—H⋯I | The ammonium group of the cation forms hydrogen bonds with four neighboring iodide anions. | 63.8% |
| Other van der Waals forces | Various | Weaker, non-directional forces contribute to the overall stability of the crystal lattice. | 36.2% |
Predictive Modeling for Chemical Recognition
Predictive modeling, a branch of computational chemistry, offers the potential to understand and forecast how this compound might be recognized by other chemical entities, such as sensors or biological receptors. While specific predictive models for the chemical recognition of this exact compound are not extensively documented in public literature, the principles of computational modeling can be applied to it based on its structural features—namely, the primary amine group and the iodo-substituent.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. numberanalytics.com For the chemical recognition of this compound, a QSAR model could be developed to predict its interaction with a specific sensor or receptor. This would involve:
Descriptor Calculation: Quantifying various physicochemical properties of the molecule as numerical values known as descriptors. These can include electronic, steric, and hydrophobic parameters.
Model Development: Using statistical methods to correlate these descriptors with a known response, such as binding affinity or sensor output, for a series of related molecules. nih.gov
Prediction: Applying the developed model to predict the recognition of this compound.
Such models are valuable for screening large numbers of potential sensor materials or for understanding the key molecular features that govern recognition. mdpi.com
Molecular Docking Simulations:
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique could be employed to model the recognition of this compound by a host molecule, such as a calixarene, cyclodextrin, or a protein binding site. The process involves:
Defining the Binding Site: Identifying the active site or cavity of the host molecule.
Docking: Placing the this compound molecule in various orientations within the binding site.
Scoring: Using a scoring function to estimate the binding affinity for each orientation, with lower scores typically indicating a more favorable interaction. nih.gov
These simulations can provide detailed insights into the specific non-covalent interactions, such as hydrogen bonds and halogen bonds, that are critical for recognition. nih.gov
Predictive Models for Sensor Response:
For applications in chemical sensing, computational models can be developed to predict the response of a sensor to this compound. This can be approached by modeling the sensor's operation as a linear input-output (I/O) transform, where the input is the presence of the analyte and the output is the sensor's signal. nih.gov By characterizing the unique I/O transform for this compound, it may be possible to predict the sensor's response and differentiate it from other analytes. nih.gov The development of such predictive tools relies on machine learning algorithms and a database of known sensor responses to similar chemical compounds. mdpi.com
The table below outlines potential predictive modeling approaches for the chemical recognition of this compound.
| Modeling Approach | Principle | Potential Application for this compound |
| QSAR | Correlates molecular structure with activity through mathematical models. numberanalytics.com | Predicting the compound's interaction with a chemical sensor based on its physicochemical properties. |
| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a larger receptor molecule. nih.gov | Modeling the recognition of the compound by a synthetic host molecule or a biological receptor. |
| Sensor Response Modeling | Characterizes the sensor's signal as a unique transform for a specific analyte. nih.gov | Predicting the output of a chemical sensor upon exposure to the compound for selective detection. |
Applications of 2 Iodoethan 1 Amine Hydroiodide in Advanced Organic Synthesis
As a Versatile Synthetic Intermediate and Building Block
The dual functionality of 2-iodoethan-1-amine (B3053274) hydroiodide makes it an important starting material for the synthesis of more elaborate organic molecules.
Precursor for More Complex Organic Molecules
2-Iodoethan-1-amine hydroiodide serves as a fundamental building block for introducing an aminoethyl moiety into various molecular scaffolds. The primary amine can readily undergo a variety of reactions, such as alkylation, acylation, and condensation, while the iodo group provides a site for nucleophilic substitution or coupling reactions. This versatility allows for the stepwise or concerted construction of complex target molecules. nih.gov
In the Synthesis of Aminoethanesulfinic Acid
A notable application of this compound is in the synthesis of aminoethanesulfinic acid, also known as hypotaurine. This transformation highlights the utility of the iodo group as a leaving group in nucleophilic substitution reactions. The reaction typically involves the displacement of the iodide by a sulfite (B76179) or a related sulfur-containing nucleophile, followed by subsequent chemical modifications to yield the desired aminoethanesulfinic acid.
Role in Heterocyclic Compound Synthesis
The inherent reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen.
Synthesis of Nitrogen-Containing Heterocycles
The presence of both a nucleophilic amine and an electrophilic carbon center in this compound facilitates intramolecular and intermolecular cyclization reactions to form a wide array of nitrogen-containing heterocycles. beilstein-journals.orgnih.govnih.gov These heterocycles are prevalent in pharmaceuticals and other biologically active compounds. nih.gov The amino group can act as a nucleophile, attacking an internal or external electrophile, or it can be transformed into other functional groups that then participate in cyclization. The iodo group, being an excellent leaving group, is readily displaced by nucleophiles to forge new carbon-heteroatom bonds, a key step in many heterocyclic ring-forming strategies. beilstein-journals.org
Formation of Imidazole (B134444) and Oxazole (B20620) Derivatives
This compound is a key reactant in the synthesis of imidazole and oxazole derivatives. researchgate.netthieme-connect.de For instance, it can be condensed with various reagents to construct the core imidazole ring. The amino group of 2-iodoethan-1-amine can react with a suitable carbonyl compound or its equivalent, while the iodo group can be subsequently displaced in an intramolecular fashion to complete the heterocyclic ring formation. This approach provides a convergent and efficient route to a diverse range of substituted imidazoles. Similarly, by employing different reaction partners, oxazole derivatives can also be accessed, showcasing the versatility of this building block in heterocyclic chemistry.
Participation in Carbon-Carbon Bond Forming Reactions
While primarily recognized for its role in forming carbon-heteroatom bonds, this compound can also participate in certain carbon-carbon bond-forming reactions. nih.govscribd.com The iodo group can be activated under specific conditions to undergo coupling reactions, such as those catalyzed by transition metals. In these reactions, the carbon-iodine bond is oxidatively added to a metal center, which then facilitates the formation of a new carbon-carbon bond with a suitable coupling partner. Although less common than its application in heterocyclic synthesis, this reactivity further expands the synthetic utility of this compound.
Alkylation and Arylation Reactions
The primary amine group of 2-iodoethan-1-amine can act as a nucleophile in alkylation reactions. It can react with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.comyoutube.com This reactivity is fundamental in the construction of more complex molecular architectures. For instance, the alkylation of amines is a cornerstone for synthesizing various substituted N-heterocycles. organic-chemistry.org
Conversely, the iodo-group in this compound serves as a handle for alkylation and arylation reactions where the ethylamine (B1201723) moiety is introduced into a target molecule. Primary alkyl iodides are effective alkylating agents for various nucleophiles. organic-chemistry.org In the context of arylation, while direct arylation using primary alkyl iodides can be challenging, they can participate in certain cross-coupling reactions to form C(sp²)-C(sp³) bonds. organic-chemistry.org The synthesis of aryl-substituted nitroalkanes, which are precursors to α-aryl substituted amines, has been achieved through the coupling of nitroalkanes with aryl iodides. researchgate.net
Cross-Coupling Reactions (as a haloamine substrate, if applicable)
As a haloamine, this compound could theoretically serve as a substrate in various cross-coupling reactions. Palladium-catalyzed C-N cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, and while aryl iodides are common substrates, the use of alkyl iodides is also known. nih.govresearchgate.net These reactions typically involve the coupling of an amine with a halide. Given that this compound contains both functionalities, its reactivity in intramolecular or intermolecular cross-coupling scenarios presents an area ripe for investigation. For instance, palladium-catalyzed reactions involving iodoheterocycles and amines have been reported to form new amides and esters. nih.gov Furthermore, copper-catalyzed C-N cross-coupling of amines with iodobenzene (B50100) demonstrates an alternative catalytic system where an iodo-functionalized compound can be utilized. acs.org
Utility in Green Chemistry and Sustainable Synthesis
The principles of green chemistry encourage the use of catalysts and renewable feedstocks, and the development of atom-economical reactions.
Catalytic Applications (e.g., with iodine involvement)
Iodine and its compounds are increasingly recognized as environmentally benign catalysts for various organic transformations. researchgate.netexlibrisgroup.com Hypervalent iodine reagents, for example, can catalyze a range of oxidative functionalizations. rsc.org While direct catalytic applications of this compound are not documented, its iodine content suggests potential roles in iodine-catalyzed reactions. For instance, diaryliodonium salts, which contain iodine(III), have shown high catalytic activity in certain reactions. rsc.org The in-situ generation of catalytically active iodine species from an iodide source is a key feature of many of these reactions.
Reagent in CO2 Functionalization
The primary amine group in this compound makes it a candidate for reactions involving carbon dioxide. The reaction of amines with CO2 to form carbamic acids or carbamates is a well-established method for CO2 capture and functionalization. acs.orgrsc.orgacs.org Primary amines react with CO2, and this chemistry is central to many carbon capture technologies using amine-functionalized materials. youtube.com While the direct use of this compound for this purpose has not been detailed, its amine functionality aligns with the requirements for such reactions. The reaction between primary amines and CO2 can lead to the formation of valuable chemical intermediates. frontiersin.org
Applications in Polymer Chemistry
The bifunctional nature of this compound lends itself to various applications in polymer chemistry, particularly in the modification and synthesis of functional polymers.
Modifying Polymer Backbones
The modification of polymer backbones is a crucial strategy for altering the physical and chemical properties of materials. researchgate.net The amine and iodo groups of this compound offer two distinct reactive sites for grafting onto polymer chains. For example, amine-functional polymers can be grafted onto oxymethylene backbones. google.com The process of grafting can involve reacting an amine-containing compound with a polymer that has electrophilic functional groups. google.com
Conversely, the iodo- group can be used to attach the ethylamine moiety to a polymer backbone. The reaction of haloalkanes with functional groups on a polymer, such as the amino groups in chitosan, is a known modification method. wikipedia.org This "grafting to" approach allows for the introduction of new functionalities along the polymer chain, which can significantly impact the material's properties, such as its interaction with other molecules or its stability. biosyn.comnih.govmdpi.com
Initiation of Polymerization Processes
Generally, compounds with similar functional groups are known to participate in certain types of polymerization. For instance, primary amines can initiate the ring-opening polymerization of cyclic esters, such as lactides and caprolactones, often in the presence of a co-catalyst. vot.pl This process typically involves the nucleophilic attack of the amine on the ester linkage, leading to the formation of an amide bond and the propagation of the polymer chain.
Similarly, alkyl iodides can serve as initiators in living cationic polymerization, a technique that allows for precise control over the polymer's molecular weight and structure. acs.org In such systems, the carbon-iodine bond can be activated, often by a Lewis acid, to generate a carbocationic species that initiates the polymerization of electron-rich monomers like vinyl ethers. acs.org
Due to the absence of direct research findings, a data table summarizing the efficacy and scope of this compound in polymerization initiation cannot be constructed. Further empirical investigation is required to determine if this compound can be a viable initiator and to characterize its behavior in various polymerization systems.
Environmental Science Applications of 2 Iodoethan 1 Amine Hydroiodide Derivatives
Development of Pollutant Remediation Agents
The development of effective pollutant remediation agents is a critical area of environmental science. Derivatives of 2-Iodoethan-1-amine (B3053274) hydroiodide can be envisioned as precursors for two principal classes of remediation agents: those that bind and remove pollutants through complexation and those that catalytically degrade pollutants into less harmful substances.
The amine group of 2-Iodoethan-1-amine can be readily modified to create potent chelating agents for the removal of heavy metal ions from contaminated water. By functionalizing the amine, it is possible to introduce additional donor atoms, such as oxygen and nitrogen, which can form stable coordination complexes with various metal pollutants.
Detailed Research Findings:
Research into amine-functionalized materials has demonstrated their efficacy in adsorbing heavy metals. For instance, mesoporous silica (B1680970) and other polymers functionalized with amino groups show a high affinity for divalent metal ions like lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). urjc.es The mechanism of removal is primarily through chelation, where the lone pair of electrons on the nitrogen atoms of the amine groups forms coordinate bonds with the metal ions.
Studies have shown that the efficiency of metal ion removal is dependent on factors such as pH, contact time, and the initial concentration of the metal ions. The protonation of the amino groups at low pH can lead to electrostatic repulsion of cationic metal ions, reducing the adsorption efficiency. nih.gov
Derivatives of 2-Iodoethan-1-amine could be grafted onto solid supports, such as silica or polymers, to create adsorbents for heavy metal removal. The ethylamine (B1201723) backbone provides a flexible spacer for the chelating groups, enhancing their accessibility to metal ions in an aqueous solution. For example, covalent organic frameworks (COFs) functionalized with EDTA (a well-known chelating agent containing amine and carboxyl groups) have shown excellent performance in adsorbing a range of heavy metal ions. nih.gov
The following interactive table summarizes the adsorption capacities of various amine-functionalized materials for different heavy metal ions, illustrating the potential of such materials in water purification.
| Amine-Functionalized Material | Target Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Amine-functionalized mesoporous silica (SBA-15) | Cu(II) | Not specified | urjc.es |
| Amine-functionalized porous polymer gels (NUT-21-TETA) | Pb(II) | 1211 | nih.gov |
| Amine-functionalized MCM-41 | Cu(II) | 4.52 | researchgate.net |
| EDTA-functionalized Covalent Organic Framework | Various (Ag⁺, Pd²⁺, Fe³⁺, Cr³⁺, Cu²⁺, Ni²⁺) | >50 | nih.gov |
| Amino-functionalized magnetic porous organic polymer | Cationic Dyes | Up to 379.75 | rsc.org |
| Amino-functionalized graphene oxide | Pb(II) | 197 | researchgate.net |
The iodo- functional group in derivatives of 2-Iodoethan-1-amine hydroiodide suggests a potential role in catalytic degradation processes, particularly in the realm of advanced oxidation processes (AOPs). Iodide ions (I⁻) can act as mediators in photocatalytic reactions, facilitating the degradation of persistent organic pollutants.
Detailed Research Findings:
Iodide-mediated photocatalysis is an emerging area of research for the treatment of contaminated water. researchgate.net In these systems, iodide ions can be photo-oxidized to form reactive iodine species, which in turn can degrade organic pollutants. This process can be enhanced by the presence of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and UV irradiation. researchgate.net
The degradation of phenolic compounds, for example, has been demonstrated using iodide-mediated photocatalysis. researchgate.net The mechanism involves the generation of highly reactive radicals that attack the aromatic ring of the phenol, leading to its mineralization. The presence of iodide can also influence the formation of iodinated disinfection byproducts, a factor that requires careful consideration in the design of water treatment processes. nih.gov
While the direct use of an iodo-functionalized organic molecule like a derivative of 2-Iodoethan-1-amine as the primary catalyst is not yet established, it could potentially be used to deliver iodide to a catalytic system or participate in the catalytic cycle. The carbon-iodine bond could undergo cleavage under certain conditions to release iodide, which then participates in the degradation of pollutants.
The table below presents findings on the photocatalytic degradation of pollutants where iodide plays a role.
| Pollutant | Catalytic System | Key Findings | Reference |
|---|---|---|---|
| Phenolic Pollutants | Iodide-mediated photocatalysis | Iodide can act as a co-catalyst, enhancing the degradation of phenols under UV light. | researchgate.net |
| Diazepam | TiO₂ photocatalysis | The photocatalytic degradation mechanism involves hydroxyl radicals and holes. The effect of iodide was studied in the context of photocatalysis. | researchgate.net |
| Iodate (B108269) (IO₃⁻) | UV irradiation in the presence of Iodide (I⁻) | The presence of iodide enhances the conversion of iodate to reactive iodine species under UV light. | nih.gov |
Advanced Materials Science Applications of 2 Iodoethan 1 Amine Hydroiodide Derivatives
Synthesis of Schiff Base Metal Complexes for Optical and Electronic Materials
The formation of Schiff base metal complexes is a well-established route to materials with interesting optical and electronic properties. scispace.comnih.gov The core of this approach lies in the synthesis of a ligand containing an imine or azomethine (-C=N-) group, which can then coordinate with a metal ion.
Design and Synthesis of Ligands
The synthesis of a Schiff base ligand from 2-Iodoethan-1-amine (B3053274) hydroiodide would typically involve a condensation reaction with an aldehyde or a ketone. researchgate.netscirp.orgiosrjournals.org A general synthetic route would involve reacting 2-Iodoethan-1-amine hydroiodide with a selected carbonyl compound in a suitable solvent, often with mild heating to facilitate the reaction.
A hypothetical reaction scheme is presented below:
General Reaction Scheme:
The choice of the aldehyde or ketone (R-CHO or R-CO-R') is crucial as it significantly influences the electronic and steric properties of the resulting ligand and, consequently, the final metal complex. For instance, the incorporation of aromatic rings with various substituents can be used to tune the electronic structure of the ligand.
The successful synthesis of the Schiff base ligand would be confirmed through various analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration) and the disappearance of the carbonyl (C=O) and primary amine (N-H) stretching bands of the reactants. researchgate.netiosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the ligand by identifying the chemical shifts and coupling constants of the protons and carbon atoms. researchgate.net
Elemental Analysis: To determine the empirical formula of the synthesized ligand and confirm its purity. scirp.org
A hypothetical data table summarizing the expected characterization data for a Schiff base ligand derived from this compound and salicylaldehyde is presented below.
| Analytical Technique | Expected Observation |
| FTIR (cm⁻¹) | Appearance of a band around 1620-1640 cm⁻¹ (C=N stretch); Disappearance of bands around 1700 cm⁻¹ (C=O stretch) and 3300-3400 cm⁻¹ (N-H stretch). |
| ¹H NMR (ppm) | A singlet or multiplet in the region of 8.0-9.0 ppm corresponding to the imine proton (-N=CH-). Signals corresponding to the ethyl and aromatic protons. |
| ¹³C NMR (ppm) | A signal in the region of 160-170 ppm attributed to the imine carbon (-N=CH-). |
| Elemental Analysis (%) | Calculated and found values for C, H, N, and I should be in close agreement. |
Resultant Material Properties
Upon successful synthesis and characterization of the Schiff base ligand, the next step would be the formation of metal complexes by reacting the ligand with various metal salts (e.g., acetates, chlorides, or nitrates of transition metals such as Cu(II), Ni(II), Co(II), Zn(II)). The coordination of the metal ion to the ligand can lead to materials with distinct optical and electronic properties. scispace.comnih.gov
Optical Properties: The optical properties of these complexes, such as their absorption and emission of light, would be investigated using UV-Visible and fluorescence spectroscopy. The position and intensity of absorption and emission bands are influenced by the nature of the metal ion, the ligand's electronic structure, and the coordination geometry of the complex. The presence of the iodo-substituent could potentially influence the photophysical properties through heavy-atom effects.
Electronic Properties: The electronic properties, such as conductivity, could be studied to assess their potential for applications in electronic devices. The formation of conjugated systems within the ligand and the involvement of metal d-orbitals in the electronic structure of the complex can lead to semiconducting or conducting materials.
A hypothetical data table summarizing potential properties of a metal complex is shown below.
| Property | Technique | Hypothetical Observation |
| Color | Visual Inspection | Colored solid, depending on the metal ion. |
| UV-Vis Absorption (λmax, nm) | UV-Visible Spectroscopy | Absorption bands in the UV and visible regions corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions. |
| Photoluminescence (λem, nm) | Fluorescence Spectroscopy | Emission bands in the visible region, with the wavelength dependent on the metal and ligand structure. |
| Conductivity | Four-probe method | Potentially semiconducting behavior, with conductivity values depending on the specific complex. |
Application in Functional Polymers and Coatings
The amine group in this compound also presents a reactive site for incorporation into polymeric structures, potentially leading to functional polymers and coatings with unique properties. The presence of the iodo-substituent could be leveraged for further post-polymerization modifications.
One possible route to functional polymers would be through the reaction of the amine group with monomers containing complementary functional groups, such as epoxides or isocyanates, in a step-growth polymerization.
For coatings applications, derivatives of this compound could be used as curing agents for epoxy resins or as components in polyurethane coatings. The incorporation of the iodo-group could potentially enhance properties such as flame retardancy or refractive index.
Due to the lack of specific research on this compound in these applications, the following table presents a hypothetical overview of potential polymer types and their envisioned properties.
| Polymer Type | Synthetic Route | Potential Functional Properties |
| Poly(amidoamine)s | Reaction with a diacrylate monomer | Potential for gene delivery or chelation applications. |
| Epoxy Resins | Use as a curing agent for epoxy monomers | Coatings with potentially enhanced thermal stability or flame retardancy. |
| Polyurethanes | Reaction with a diisocyanate monomer | Materials with modified mechanical properties and potentially higher refractive index. |
Future Research Directions and Emerging Trends for 2 Iodoethan 1 Amine Hydroiodide
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methodologies for producing 2-Iodoethan-1-amine (B3053274) hydroiodide is a pivotal area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Future investigations are anticipated to focus on greener and more atom-economical routes.
One promising direction is the exploration of green synthesis methodologies. This could involve the use of plant extracts or other biological resources as reducing and stabilizing agents, a technique that has shown promise in the synthesis of other organic compounds and nanoparticles. nih.govyoutube.commdpi.comresearchgate.net The development of a one-pot synthesis from readily available precursors, minimizing intermediate isolation steps, would also represent a significant advancement. For instance, processes that eliminate the need for hazardous solvents by utilizing aqueous media are highly desirable. researchgate.net
Furthermore, research into catalytic methods for the synthesis of 2-Iodoethan-1-amine and its derivatives is a key area of interest. This could involve the use of transition metal catalysts or, more sustainably, organocatalysts to facilitate the introduction of the iodo and amine functionalities. The development of stereoselective synthetic routes to produce chiral derivatives of 2-Iodoethan-1-amine could also open up new applications in areas such as medicinal chemistry and materials science.
| Potential Synthetic Pathway | Key Advantages | Research Focus |
| Green Synthesis | Environmentally friendly, potentially lower cost. | Use of biorenewable resources, aqueous reaction media. |
| One-Pot Synthesis | Reduced waste, improved efficiency. | Tandem reaction design, minimization of purification steps. |
| Catalytic Synthesis | High selectivity, milder reaction conditions. | Development of novel transition metal and organocatalysts. |
| Stereoselective Synthesis | Access to chiral building blocks. | Asymmetric catalysis, use of chiral auxiliaries. |
Development of New Catalytic Applications
The unique electronic and steric properties of 2-Iodoethan-1-amine hydroiodide, stemming from the presence of both a primary amine and a reactive iodo group, make it a compelling candidate for investigation in catalysis. Future research is expected to uncover its potential as both a catalyst and a ligand in a variety of organic transformations.
A significant area of exploration lies in iodine catalysis , where iodine-containing compounds act as environmentally benign alternatives to transition metals. researchgate.net The amine functionality in this compound could serve to modulate the reactivity and selectivity of the iodine atom in catalytic cycles. For example, it could act as an internal base or a coordinating group to a metal center in dual catalytic systems.
The development of bimetallic catalysts where the iodo and amine groups of this compound bridge two different metal centers is another exciting prospect. Such catalysts could exhibit unique reactivity and selectivity in reactions such as C-H activation and cross-coupling reactions. springernature.com Additionally, the use of this compound as a precursor for the synthesis of novel N-heterocyclic carbene (NHC) ligands bearing an iodoethyl side chain could lead to new catalytic systems with tunable properties.
| Catalytic Application | Potential Role of this compound | Targeted Reactions |
| Organocatalysis | As a catalyst or precatalyst in iodine-mediated reactions. | Oxidations, C-H functionalization, cyclizations. |
| Ligand Synthesis | Precursor to novel bidentate or monodentate ligands. | Cross-coupling reactions, asymmetric catalysis. |
| Bimetallic Catalysis | Bridging ligand to create synergistic catalytic sites. | C-H activation, polymerization. |
Integration into Advanced Functional Material Systems
The bifunctional nature of this compound makes it a versatile building block for the synthesis of advanced functional materials. Future research will likely focus on incorporating this compound into polymers, nanomaterials, and hybrid organic-inorganic systems to impart specific properties.
One emerging trend is the development of functional polymers for applications in optoelectronics and biomedical devices. rsc.orgpsu.eduelsevierpure.comgoogle.com The primary amine group of this compound can be readily polymerized or grafted onto existing polymer backbones. The iodo group can then be used for post-polymerization modification, for example, through substitution reactions or by serving as a site for metal coordination. This could lead to the creation of materials with tailored electronic, optical, or drug-delivery properties.
The covalent functionalization of carbon nanomaterials , such as nanotubes and graphene, with this compound is another promising avenue. acs.org The amine group can enhance the dispersibility of these materials in various solvents, while the iodo group can serve as a reactive handle for further functionalization. Such modified nanomaterials could find applications in sensors, composites, and energy storage devices. Furthermore, the ability of iodine-containing compounds to interact with metal surfaces suggests potential applications in the development of self-assembled monolayers and functionalized nanoparticles. nih.gov
| Material System | Function of this compound | Potential Applications |
| Functional Polymers | Monomer or grafting agent for tailored properties. | Optoelectronics, drug delivery, sensors. |
| Carbon Nanomaterials | Surface modifier for enhanced dispersibility and reactivity. | Composites, energy storage, electronics. |
| Hybrid Materials | Organic linker in metal-organic frameworks (MOFs). | Gas storage, catalysis, separation. |
In-depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.
One key area of investigation is the mechanism of haloform-type reactions where the iodo group plays a central role. youtube.com Understanding the interplay between the amine and iodo functionalities in such reactions is essential. For instance, the amine group could influence the rate and selectivity of reactions at the carbon atom bearing the iodine.
The study of radical reactions involving this compound is another important frontier. nih.govyoutube.com The carbon-iodine bond can be cleaved homolytically to generate a reactive radical intermediate. Elucidating the factors that control the formation and subsequent reactions of this radical will be key to harnessing its synthetic potential. Advanced techniques such as time-resolved spectroscopy and radical trapping experiments will be invaluable in these studies.
| Reaction Type | Key Mechanistic Questions | Investigative Techniques |
| Nucleophilic Substitution | Role of the amine group in modulating reactivity. | Kinetic studies, computational modeling. |
| Radical Reactions | Factors controlling radical formation and fate. | Radical trapping, EPR spectroscopy. |
| Iodine-Mediated Reactions | Nature of the active iodine species. | Spectroscopic analysis, isotopic labeling. |
Expansion of Computational Studies for Predictive Design
Computational chemistry is poised to play an increasingly important role in guiding future research on this compound. The use of theoretical models can accelerate the discovery of new applications and provide insights that are difficult to obtain through experiments alone.
A major focus will be on the use of machine learning and artificial intelligence to predict the reactivity and properties of this compound and its derivatives. researchgate.netnih.govarxiv.orgneurips.cc By training models on existing experimental and computational data, it may be possible to predict the outcomes of reactions, identify promising catalytic systems, and design novel functional materials with desired characteristics.
Reactive molecular dynamics simulations can provide a detailed, atomistic-level understanding of the behavior of this compound in complex environments, such as at the interface of a catalyst or within a polymer matrix. digitellinc.com These simulations can reveal reaction pathways, transition states, and the influence of the surrounding environment on reactivity. Furthermore, quantum mechanical calculations will continue to be essential for accurately predicting the electronic structure, spectroscopic properties, and reaction energetics of this compound and its complexes. researchgate.net
| Computational Approach | Research Goal | Potential Impact |
| Machine Learning | Predictive models for reactivity and properties. | Accelerated discovery of new applications. |
| Reactive Molecular Dynamics | Atomistic-level understanding of complex processes. | Design of improved catalysts and materials. |
| Quantum Mechanics | Accurate prediction of electronic structure and energetics. | Fundamental insights into bonding and reactivity. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-Iodoethan-1-amine hydroiodide, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution : React ethanolamine with hydroiodic acid (HI) under controlled conditions. For example, HI can replace hydroxyl groups in ethanolamine derivatives, forming the iodoamine intermediate, followed by hydroiodide salt precipitation .
- Purification : Recrystallization in anhydrous ethanol or acetonitrile removes unreacted precursors. Monitor purity via NMR (¹H/¹³C) to confirm the absence of residual solvents or byproducts. Ensure stoichiometric excess of HI to drive the reaction to completion .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H NMR (DMSO-d₆) reveals peaks for NH₂ (δ ~2.5 ppm) and CH₂I (δ ~3.7 ppm). ¹³C NMR confirms the iodine-bearing carbon (δ ~10-20 ppm for C-I) .
- X-ray crystallography : Single-crystal analysis resolves iodine positions and hydrogen-bonding networks, as demonstrated for structurally analogous hydroiodides (e.g., thiuret hydroiodide in ) .
- Elemental analysis : Verify C, H, N, and I percentages to confirm stoichiometry .
Advanced Research Questions
Q. How does this compound function in perovskite precursor solutions, and what are its stability challenges?
- Methodology :
- Role in perovskites : Similar to formamidine hydroiodide ( ), it may act as a halide source in lead-based perovskites. Test its reactivity with PbI₂ in dimethylformamide (DMF) via UV-Vis spectroscopy to monitor precursor complex formation .
- Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Moisture sensitivity requires storage in argon-filled desiccators (2–8°C) to prevent hydrolysis .
Q. Can this compound act as a catalyst or intermediate in organocatalytic reactions?
- Methodology :
- Catalytic screening : Test in model reactions like Michael additions or epoxide couplings (e.g., ’s Et₃N hydroiodide system). Monitor reaction progress via GC-MS or HPLC to identify iodinated intermediates .
- Mechanistic studies : Use isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to track iodine transfer pathways in nucleophilic substitutions .
Q. What are the electron-hole transport implications of incorporating this compound into optoelectronic materials?
- Methodology :
- Diffusion length analysis : Employ transient absorption spectroscopy (as in ) to measure carrier diffusion lengths in thin films. Compare with chloride-doped perovskites (e.g., CH₃NH₃PbI₃−xClx) to assess iodine’s impact on charge recombination .
Experimental Design & Data Contradictions
Q. How to resolve discrepancies in reported solubility and stability of this compound across studies?
- Methodology :
- Controlled solubility tests : Perform parallel experiments in polar (DMF, DMSO) and nonpolar solvents (toluene) under inert vs. ambient conditions. Use dynamic light scattering (DLS) to detect aggregation .
- Contradiction analysis : If solubility conflicts arise (e.g., aqueous vs. organic media), verify hydration states via Karl Fischer titration or XRD ( ’s pressure-induced hydration study) .
Q. What safety protocols are essential for handling this compound, given structural analogs’ toxicity profiles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
